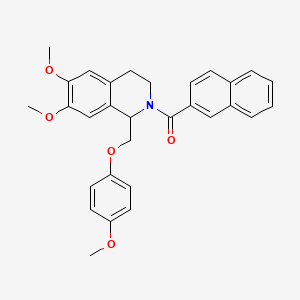

(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-2-yl)methanone

描述

(6,7-Dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-2-yl)methanone is a synthetic tetrahydroisoquinoline derivative characterized by a dihydroisoquinoline core substituted with three methoxy groups, a (4-methoxyphenoxy)methyl moiety at position 1, and a naphthalen-2-yl ketone at position 2. This compound has garnered attention for its role as a selective potentiator of NMDA receptors containing GluN2C and GluN2D subunits, which are critical targets in neurological research . Its structural complexity, featuring both electron-donating (methoxy) and aromatic (naphthyl) groups, contributes to its unique pharmacological profile.

属性

IUPAC Name |

[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-naphthalen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29NO5/c1-33-24-10-12-25(13-11-24)36-19-27-26-18-29(35-3)28(34-2)17-22(26)14-15-31(27)30(32)23-9-8-20-6-4-5-7-21(20)16-23/h4-13,16-18,27H,14-15,19H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJCWGDYFXMYNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC5=CC=CC=C5C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Attachment of the Naphthalene Ring: This step often involves a Friedel-Crafts acylation reaction, where the naphthalene ring is introduced to the isoquinoline core.

Final Coupling: The final step involves coupling the methoxyphenoxy group to the isoquinoline core, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

化学反应分析

Types of Reactions

(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-2-yl)methanone: can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the methanone group to a methanol group.

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as thiols or amines replace the methoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

Substitution: Thiols (R-SH), amines (R-NH₂)

Major Products

Oxidation: Quinones, carboxylic acids

Reduction: Alcohols, alkanes

Substitution: Thiol-substituted derivatives, amine-substituted derivatives

科学研究应用

(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-2-yl)methanone: has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

作用机制

The mechanism of action of (6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.

相似化合物的比较

Table 1: Structural and Functional Comparison of Analogues

Impact of Substituents on Pharmacological Activity

- Naphthalen-2-yl vs. Phenyl : The naphthalen-2-yl group in the target compound provides a larger aromatic surface area compared to phenyl, enhancing hydrophobic interactions with NMDA receptor subunits. This modification correlates with higher potency in GluN2C/D-selective potentiation .

- Methoxy Groups: The 6,7-dimethoxy configuration on the isoquinoline core is conserved across analogues, suggesting its necessity for receptor binding. Methoxy groups may stabilize the compound via hydrogen bonding or steric effects .

- Fluorophenyl Substitution : The 2-fluorophenyl analogue () introduces an electron-withdrawing fluorine atom, which could improve metabolic stability by reducing oxidative degradation . However, its NMDA activity remains uncharacterized.

- Polar Substituents: Derivatives with pyrrolidinyl or morpholino groups () exhibit increased polarity, likely improving aqueous solubility but reducing blood-brain barrier penetration compared to the naphthyl-containing target compound .

Research Findings and Selectivity

- NMDA Receptor Potentiation : The target compound’s selectivity for GluN2C/D subunits over GluN2A/B is attributed to its naphthyl group, which may occupy a distinct hydrophobic pocket in the receptor’s extracellular domain . In contrast, the phenyl analogue (Compound 1) shows weaker activity, highlighting the importance of aromatic bulk .

生物活性

The compound (6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-2-yl)methanone, also known as a derivative of tetrahydroisoquinoline, has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and oncology. This article delves into the compound's biological mechanisms, pharmacological properties, and relevant case studies.

Molecular Formula: C27H29NO5

Molecular Weight: 447.531 g/mol

Purity: Typically 95% .

The primary action of this compound is as a positive allosteric modulator of NMDA receptors, specifically targeting the NR2C/NR2D subunits. This modulation enhances synaptic plasticity and neuronal excitability, which are crucial for cognitive functions and memory formation .

Biochemical Pathways

The compound's interaction with NMDA receptors influences several downstream signaling pathways involved in neuroprotection and neuroplasticity. It has been shown to affect calcium influx in neurons, which is vital for neurotransmitter release and synaptic strength .

Biological Activity and Pharmacokinetics

The compound demonstrates significant pharmacological activities:

- Neuroprotective Effects: Studies indicate that it can protect against excitotoxicity in neuronal cells, which is linked to various neurodegenerative diseases.

- Anticancer Properties: Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against cancer cell lines by reversing multidrug resistance (MDR) mechanisms .

Study 1: Neuroprotective Effects

In vitro studies have shown that the compound can reduce neuronal cell death induced by glutamate toxicity. The protective effect was attributed to its ability to modulate NMDA receptor activity, leading to decreased intracellular calcium levels and reduced oxidative stress .

Study 2: Anticancer Activity

A series of compounds related to this structure were evaluated for their cytotoxicity against K562 leukemia cells. Notably, certain derivatives demonstrated IC50 values comparable to established chemotherapeutics like verapamil, indicating potential as effective MDR reversal agents . The results are summarized in Table 1.

| Compound | IC50 (μM) | Ratio Factor |

|---|---|---|

| Derivative 6e | 0.66 | 24.13 |

| Derivative 6h | 0.65 | 24.50 |

| Derivative 7c | 0.96 | 16.59 |

Pharmacokinetics

The compound is soluble in DMSO at concentrations exceeding 10 mg/ml when warmed to 60°C, facilitating its use in various experimental setups . Its bioavailability and metabolic stability are subjects of ongoing research.

常见问题

Q. How are crystal packing motifs and intermolecular forces elucidated to improve solid-state stability?

- X-ray crystallography reveals hydrogen bonding (e.g., C=O⋯H interactions) and π-π stacking between aromatic rings. Thermal gravimetric analysis (TGA) evaluates stability under heating .

Methodological Notes

- Data Contradictions : Replicate experiments in triplicate and apply statistical models (e.g., ANOVA) to identify outliers .

- Experimental Design : Use split-plot designs to test variables (e.g., catalysts, solvents) systematically .

- Bioactivity Validation : Pair in vitro assays with in silico predictions to reduce false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。